Polybia-MP-III
Description
Contextualization of Hymenoptera Venom Peptides in Biological Systems
Venoms from the order Hymenoptera, which includes wasps, bees, and ants, are complex cocktails of bioactive molecules. unesp.brnih.govnih.govresearchgate.netscielo.br These venoms are primarily used for defense and predation and contain a rich array of components such as proteins, enzymes, biogenic amines, and, most notably, peptides. unesp.brnih.govnih.govresearchgate.netscielo.br Peptides are the most abundant components, often constituting up to 70% of the dry weight of the venom. unesp.brresearchgate.net These peptides are typically short, polycationic, and are known to exhibit a wide range of biological effects, including cell lysis, antimicrobial activity, and mast cell degranulation. unesp.brresearchgate.netresearchgate.net Their ability to interact with and disrupt cell membranes is a key feature driving their bioactivity. researchgate.netactascientific.com
Mastoparans are a prominent class of peptides found in the venom of various social and solitary wasps. actascientific.commdpi.com The name "mastoparan" is derived from their potent ability to induce degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. actascientific.commdpi.comqeios.com Structurally, mastoparans are typically tetradecapeptides, meaning they are composed of 14 amino acid residues. actascientific.commdpi.commdpi.com They are characterized by their amphipathic nature, possessing both hydrophobic and hydrophilic regions, which allows them to adopt an α-helical conformation when interacting with biological membranes. actascientific.comqeios.commdpi.com This structural feature is crucial for their diverse biological activities, which also include antimicrobial and antitumor effects. actascientific.commdpi.com
Polybia-MP-III is a member of the mastoparan (B549812) family of peptides. nih.govresearchgate.net It is a tetradecapeptide, amidated at its C-terminus, a common feature among mastoparans that is essential for their biological function. nih.govactascientific.commdpi.comresearchgate.net Research has shown that this compound, like other mastoparans, forms an amphipathic α-helical structure, which facilitates its interaction with cell membranes. nih.govresearchgate.net
The social wasp Polybia paulista is a primary source from which this compound has been isolated and studied. unesp.brnih.govresearchgate.netdoi.org The venom of this neotropical wasp contains a variety of bioactive peptides, including several mastoparans designated as Polybia-MP-I, -II, and -III. unesp.brresearchgate.netdoi.orgresearchgate.net Studies on the venom of P. paulista have been instrumental in characterizing the structure and function of these peptides. nih.govresearchgate.net
In addition to Polybia paulista, the venom of another social wasp, Protopolybia exigua, has also been identified as a source of mastoparan peptides, including one designated as Protothis compound. frontiersin.orgresearchgate.netmdpi.com This peptide has been shown to induce mast cell degranulation and hemolysis. frontiersin.org Recent research has also explored the antiviral properties of Protothis compound, demonstrating its ability to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) by destroying the integrity of the virion. nih.govdntb.gov.ua
Identification and Characterization of this compound from Wasp Species
Polybia paulista as a Primary Source
Research Trajectory and Significance of this compound Studies
The study of this compound and its counterparts has followed a trajectory from initial isolation and sequencing to detailed functional characterization. Research has revealed its polyfunctional nature, with activities including mast cell degranulation, hemolysis, and antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
Research Findings on Polybia Peptides
The following table summarizes key research findings related to peptides isolated from Polybia and Protopolybia species.
| Peptide | Source Wasp | Key Research Findings |
| Polybia-MP-I | Polybia paulista | Exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria with low hemolytic activity. researchgate.netmdpi.comfrontiersin.org It is also chemotactic for polymorphonuclear leukocytes. mdpi.comfrontiersin.org |
| Polybia-MP-II | Polybia paulista | Shows potent chemotactic activities, induces high hemolysis, and promotes mast cell degranulation. researchgate.netfrontiersin.org It also has antimicrobial activity. researchgate.netfrontiersin.org |
| This compound | Polybia paulista | Causes pronounced cell lysis of rat mast cells and erythrocytes and has antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netfrontiersin.org |
| Protopolybia-MP-I | Protopolybia exigua | Displays varying levels of mast cell degranulation and hemolysis. frontiersin.orgmdpi.com |
| Protopolybia-MP-II | Protopolybia exigua | Shows different levels of mast cell degranulation and hemolysis. frontiersin.orgmdpi.com |
| Protothis compound | Protopolybia exigua | Induces mast cell degranulation and hemolysis. frontiersin.orgmdpi.com It also demonstrates significant antiviral activity against HSV-1. nih.govdntb.gov.ua |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IDWLKLGKMVMDVL |
Origin of Product |
United States |
Structural and Conformational Analysis of Polybia Mp Iii
Primary Sequence Determination and Amino Acid Composition
Table 1: Amino Acid Composition of Polybia-MP-III
| Amino Acid | 3-Letter Code | 1-Letter Code | Count | Properties |
|---|---|---|---|---|
| Isoleucine | Ile | I | 1 | Hydrophobic |
| Aspartic Acid | Asp | D | 2 | Acidic, Hydrophilic |
| Tryptophan | Trp | W | 1 | Hydrophobic, Aromatic |
| Leucine | Leu | L | 3 | Hydrophobic |
| Lysine (B10760008) | Lys | K | 2 | Basic, Cationic |
| Glycine | Gly | G | 1 | Hydrophilic |
| Methionine | Met | M | 2 | Hydrophobic |
Secondary Structure Elucidation
In aqueous solutions, peptides like this compound typically exist in a disordered or random coil conformation. unesp.br However, their structure changes significantly in the presence of environments that mimic biological membranes.
Alpha-Helical Conformation in Membrane-Mimetic Environments
When exposed to membrane-mimetic conditions, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound adopts a distinct secondary structure. researchgate.netmdpi.com Circular dichroism (CD) spectroscopy studies have shown that under these conditions, the peptide folds into an alpha-helical conformation. researchgate.netmdpi.com This induced helicity is a critical aspect of its biological activity, as it facilitates the peptide's interaction with and disruption of cell membranes. mdpi.com The alpha-helical structure is characterized by specific dichroic bands in CD spectra, notably negative bands around 208 nm and 222 nm and a positive band near 192 nm. mdpi.com
Influence of Amphipathicity and Cationic Nature
The alpha-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.net This amphipathicity is a direct result of the specific arrangement of its amino acid residues. The hydrophobic residues, such as Isoleucine, Leucine, and Valine, align on one side of the helix, while the hydrophilic and charged residues, like Aspartic Acid and Lysine, are positioned on the opposite side. This spatial separation of hydrophobic and hydrophilic regions is crucial for the peptide's interaction with the lipid bilayer of cell membranes. nih.gov
The cationic nature of this compound, conferred by its lysine residues and the amidated C-terminus, facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes. unesp.brnih.gov The combination of its positive charge and amphipathic structure allows the peptide to first bind to the membrane surface and then insert its hydrophobic face into the lipid core, a key step in its mechanism of action. researchgate.net
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide valuable insights into the dynamic behavior of peptides like this compound at an atomic level.
Prediction of Conformational States
Molecular dynamics (MD) simulations have been employed to predict the conformational states of this compound and related peptides. acs.org These simulations can model the folding of the peptide from an unstructured state in an aqueous solution to a helical conformation in a membrane-like environment. acs.org Replica exchange molecular dynamics (REMD) is a powerful technique used to enhance the sampling of the conformational space, providing a more accurate picture of the peptide's potential structures and the transitions between them. acs.org These computational models have confirmed that peptides of this class can adopt partially α-helical secondary structures. herts.ac.uk
Simulation of Peptide-Membrane Interactions
MD simulations are also used to model the intricate interactions between this compound and lipid bilayers. unesp.br These simulations can reveal how the peptide adsorbs onto the membrane surface and inserts itself into the hydrophobic core. For instance, simulations can show the peptide orienting itself parallel to the membrane surface, with its hydrophobic face interacting with the lipid tails and its hydrophilic face exposed to the aqueous environment and polar head groups of the lipids. unesp.br These computational studies help to elucidate the energetic contributions, including electrostatic and hydrophobic interactions, that drive the peptide-membrane association and subsequent membrane disruption. unesp.br The simulations can also provide details on how specific residues, such as tryptophan, position themselves at the membrane interface. unesp.br
Membrane Interaction Mechanisms of Polybia Mp Iii
Electrostatic and Hydrophobic Interactions with Lipid Bilayers
The initial contact between Polybia-MP-III and a target membrane is governed by a combination of electrostatic and hydrophobic forces. unesp.brmdpi.com As a cationic peptide, it is initially drawn to the negatively charged surfaces of microbial or specific mammalian cell membranes through electrostatic attraction. unesp.br Following this initial binding, the hydrophobic face of the amphipathic helix interacts with the nonpolar lipid acyl chains within the membrane core, driving the peptide's insertion into the bilayer. mdpi.comwhiterose.ac.uk
This compound demonstrates an affinity for membranes containing anionic phospholipids (B1166683), a characteristic feature of many antimicrobial peptides. unesp.brmdpi.com The outer leaflets of bacterial cell membranes are rich in negatively charged lipids, providing a strong electrostatic attraction for the positively charged peptide. researchgate.netplos.org However, compared to other mastoparans with a higher net positive charge, this compound has a relatively lower net charge. unesp.br This results in a comparatively lower binding affinity for anionic vesicles, as the electrostatic contribution to the interaction is less pronounced. unesp.br Despite this, the attraction to anionic lipids remains a key factor in its mechanism, facilitating the initial accumulation of the peptide on the target membrane surface. unesp.brnih.gov Studies on the related peptide Polybia-MP-I confirm that a high content of anionic lipids, such as phosphatidylserine (B164497), in a membrane significantly increases peptide binding. nih.govresearchgate.netresearchgate.net
The interaction of this compound is not limited to anionic membranes. Its amphipathic structure also facilitates interactions with zwitterionic phospholipids, which are the primary components of the outer leaflet of mammalian cell membranes. researchgate.netd-nb.info Research indicates that peptides with lower net positive charges, such as this compound, exhibit a higher affinity and greater lytic activity towards membranes composed of zwitterionic lipids compared to more highly charged peptides. unesp.br This is because strong electrostatic repulsion can be a limiting factor when highly charged peptides interact with electrically neutral vesicles. unesp.br The amphipathic nature of this compound appears to be a crucial factor for its interaction with these neutral membranes, enabling the hydrophobic portion of the peptide to penetrate the lipid bilayer. researchgate.netconicet.gov.ar
While specific studies on the effect of cholesterol on this compound binding are limited, research on the closely related peptide Polybia-MP-I provides significant insights. The presence of cholesterol in mammalian membranes, which is absent in bacterial membranes, generally reduces the lytic effects of antimicrobial peptides. plos.orgresearchgate.netnih.gov Cholesterol increases the packing order and rigidity of the lipid bilayer, which can hinder the insertion and pore-forming activity of peptides. tutorchase.combu.edu
Studies using model membranes have shown that the presence of cholesterol substantially decreases the pore-forming activity of Polybia-MP-I. nih.govresearchgate.netacs.org Partition coefficient measurements indicated that the peptide's affinity for bilayers containing cholesterol is significantly lower. nih.govresearchgate.netacs.org Therefore, membrane fluidity is a critical factor influencing peptide binding and activity. nih.govresearchgate.net Membranes with higher fluidity (lacking cholesterol) are more susceptible to peptide-induced disruption, whereas the more rigid, cholesterol-containing membranes of healthy mammalian cells are more resistant. nih.govtutorchase.com This differential interaction is a key determinant of the peptide's selectivity. nih.gov
| Parameter | Influence on Polybia-MP-I Binding and Activity | Likely Implication for this compound |
| Anionic Lipids | Increases binding and pore activity. nih.govresearchgate.net | Enhances initial electrostatic attraction. unesp.br |
| Zwitterionic Lipids | Lower, but present, interaction and leakage induction. conicet.gov.ar | Higher affinity compared to more charged peptides. researchgate.netunesp.br |
| Cholesterol | Decreases peptide binding and pore activity. nih.govresearchgate.netacs.org | Likely reduces binding and disruptive activity. |
| Membrane Fluidity | Higher fluidity enhances peptide activity. nih.govresearchgate.net | Higher fluidity likely increases susceptibility to disruption. |
Role of Zwitterionic Phospholipids
Models of Membrane Permeabilization and Disruption
Once a critical concentration of this compound accumulates on the membrane surface, it disrupts the bilayer's integrity. researchgate.net Several models have been proposed to describe how antimicrobial peptides permeabilize and disintegrate membranes, and it is likely that mastoparans like this compound act through one or a combination of these mechanisms. unesp.brresearchgate.netmdpi.com These models can be broadly categorized into those involving discrete pore formation and those involving non-pore, detergent-like disruption. mdpi.comresearchgate.net
The formation of transmembrane pores is a widely accepted mechanism for many antimicrobial peptides. mdpi.comresearchgate.netmdpi.com These models describe how peptides oligomerize within the membrane to create water-filled channels, leading to the leakage of ions and cellular contents, ultimately causing cell death. nih.govresearchgate.net
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate like the staves of a barrel to form a central pore. mdpi.comresearchgate.netmdpi.com The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. latrobe.edu.au
Toroidal Pore Model: Here, the peptides also insert into the membrane but induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a "wormhole" or pore lined by both the peptides and the polar head groups of the lipids. unesp.brmdpi.comlatrobe.edu.au This model does not require specific peptide-peptide interactions to the same extent as the barrel-stave model. unesp.br
Carpet Model: In this non-pore model, peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. researchgate.netmdpi.comresearchgate.net Once a threshold concentration is reached, this carpet of peptides disrupts the membrane's curvature and integrity, leading to its disintegration in a detergent-like manner. mdpi.commdpi.com
Aggregate Model: This model suggests that after insertion, peptides and lipids form micelle-like aggregates that create dynamic, transient pores within the membrane, allowing the peptide to potentially translocate into the cell. mdpi.com
For mastoparans, both pore-forming and carpet-like mechanisms have been proposed. researchgate.netresearchgate.netplos.org The specific mechanism can depend on factors like peptide concentration, lipid composition, and membrane curvature. unesp.brmdpi.com
| Model | Description | Peptide Orientation | Role of Lipids |
| Barrel-Stave | Peptides form a rigid, barrel-like pore. researchgate.netmdpi.com | Perpendicular to membrane | Form the boundary of the pore |
| Toroidal Pore | Peptides and lipids bend to form a continuous pore. unesp.brmdpi.com | Perpendicular to membrane | Actively line the pore with peptides |
| Carpet | Peptides coat the surface, causing tension and rupture. mdpi.commdpi.com | Parallel to membrane | Passively disrupted by peptide action |
| Aggregate | Peptides and lipids form transient micellar complexes. mdpi.com | No specific orientation | Form aggregates with peptides |
At high concentrations, this compound and other mastoparans can cause a more catastrophic and direct disintegration of the membrane, a mechanism often described as part of the carpet model. researchgate.netmdpi.commdpi.com Instead of forming discrete pores, the accumulation of peptides on the membrane surface acts like a detergent, solubilizing the bilayer and leading to the formation of micelles. nih.govresearchgate.net This process causes a rapid and irreversible loss of membrane integrity, resulting in the leakage of cytoplasmic contents and cell death. researchgate.net This detergent-like effect explains the potent lytic activity observed for many mastoparan (B549812) peptides against various cell types. researchgate.net
Pore Formation Mechanisms (e.g., Toroidal Pore, Barrel-Stave, Carpet, Aggregate Models)
Specificity of Membrane Interaction
The interaction of antimicrobial peptides (AMPs) with cell membranes is a critical determinant of their biological activity. For the mastoparan peptide this compound, this interaction is governed by its structural characteristics and the physicochemical properties of the target membrane. Like other mastoparans, this compound is a cationic and amphipathic molecule. researchgate.netunesp.br In an aqueous environment, it exists in a random coil structure, but upon encountering a membrane surface, it adopts an alpha-helical conformation. unesp.brresearchgate.net This secondary structure is crucial as it segregates the hydrophobic and hydrophilic amino acid residues into distinct faces of the helix. researchgate.net
The C-terminal amidation of this compound is a key feature that promotes the stability of this helical structure. researchgate.net This stabilization allows for a more profound interaction with the phospholipid components of both animal and bacterial cell membranes. researchgate.net The initial attraction between the peptide and the membrane is primarily electrostatic, driven by the interaction between the positively charged (cationic) peptide and the negatively charged (anionic) components of the target membrane, such as the lipid headgroups found on bacterial or cancer cells. unesp.brwhiterose.ac.ukopenaccessjournals.com This amphipathic alpha-helical structure is thought to be a primary factor enabling the interaction of this compound with both the zwitterionic phospholipids common in animal cell membranes and the anionic lipids characteristic of bacterial membranes. researchgate.net
Differential Interaction with Varied Lipid Compositions
The lipid composition of a cell membrane significantly influences the binding and disruptive efficacy of Polybia peptides. The selectivity of these peptides often arises from their differential affinity for membranes with specific lipid makeups, a characteristic extensively studied in its close analog, Polybia-MP-I, and applicable to the broader family.
Research on Polybia-MP-I has demonstrated a synergistic relationship between the presence of two specific phospholipids: phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov PS, an anionic lipid found in higher concentrations on the outer leaflet of cancer cell membranes, significantly enhances the binding of the peptide to the membrane surface. nih.govnih.govconicet.gov.ar Concurrently, the presence of PE, a lipid that can induce negative curvature in the membrane, substantially increases the membrane's susceptibility to disruption by the peptide, leading to a significant increase in permeability through the formation of larger transmembrane pores. nih.govnih.govresearchgate.net This synergistic action implies that the combined enrichment of both PS and PE on the outer surface of cancer cells is a key factor in the anticancer activity of these peptides. nih.govresearchgate.net
Studies comparing different model membranes have shown that Polybia peptides exhibit a much greater affinity and lytic activity towards anionic vesicles compared to zwitterionic ones. unesp.br For instance, the interaction is stronger with membranes containing anionic lipids like PS or phosphatidylglycerol (PG) than with neutral phosphatidylcholine (PC) membranes. unesp.brconicet.gov.ar However, the specific type of anionic lipid also matters; Polybia-MP-I induces more significant leakage in vesicles containing PS than in those containing PG, which is attributed to the specific geometry of the PS headgroup and its synergy with other membrane components. researchgate.net
Conversely, the inclusion of cholesterol, a key component of many mammalian cell membranes, has been shown to decrease the peptide's effectiveness. acs.org Cholesterol reduces membrane fluidity and can inhibit the peptide's ability to bind and form pores, thus decreasing its lytic activity. acs.orgresearchgate.net
Table 1: Influence of Lipid Composition on Polybia Peptide-Membrane Interaction Note: Much of the detailed research has been conducted on Polybia-MP-I, a close homolog of this compound. The principles of interaction are considered similar for the family.
| Lipid Component | Membrane Type | Effect on Peptide Interaction | Research Findings |
| Phosphatidylserine (PS) | Anionic | Enhances Peptide Binding | The presence of anionic PS significantly increases the concentration of bound peptide on the membrane surface by a factor of 7-8 for MP-I. nih.govnih.gov This is due to favorable electrostatic interactions. whiterose.ac.ukconicet.gov.ar |
| Phosphatidylethanolamine (PE) | Zwitterionic (induces negative curvature) | Increases Membrane Permeability | PE lipids increase the susceptibility of membranes to disruption, causing an order-of-magnitude increase in permeability by facilitating the formation of larger pores. nih.govnih.gov |
| PS and PE Combination | Anionic with negative curvature | Synergistic Enhancement of Lysis | PS and PE lipids work together to enhance membrane poration, suggesting their combined presence on cancer cell surfaces is highly significant for the peptide's anticancer action. nih.govresearchgate.net |
| Phosphatidylcholine (PC) | Zwitterionic | Low Interaction | Peptides show lower affinity and lytic activity in neutral, zwitterionic membranes composed primarily of PC. unesp.brconicet.gov.ar |
| Phosphatidylglycerol (PG) | Anionic | Moderate Interaction | While also anionic, PG-containing membranes are less susceptible to leakage induced by Polybia-MP-I compared to PS-containing membranes. researchgate.net |
| Cholesterol | Sterol | Inhibits Peptide Activity | The presence of cholesterol in the bilayer substantially decreases the peptide's pore-forming activity and binding affinity, likely by increasing membrane rigidity. acs.orgresearchgate.netnih.gov |
Selectivity based on Membrane Properties
The selective targeting of certain cells by this compound and related peptides is not only due to lipid composition but also to the bulk biophysical properties of the membrane itself, such as surface charge, fluidity, and curvature.
The primary determinant for selectivity is widely considered to be the membrane's surface charge. whiterose.ac.uk Bacterial and cancer cell membranes typically present a net negative charge due to a higher concentration of anionic phospholipids on their outer surface, whereas healthy eukaryotic cells have predominantly neutral, zwitterionic lipids facing the exterior. openaccessjournals.com This electrostatic difference promotes the initial binding of the cationic Polybia peptides to the target cells. unesp.brwhiterose.ac.uk
Membrane fluidity is another critical factor. acs.org Membranes that are more fluid are generally more susceptible to peptide-induced disruption. The presence of sterols like cholesterol in mammalian cells decreases membrane fluidity, making the bilayer more ordered and less permeable, which in turn reduces the binding and pore-forming activity of the peptides. acs.orgresearchgate.net In contrast, the membranes of many bacteria and cancer cells lack or have lower concentrations of cholesterol, rendering them more vulnerable. acs.org
Membrane curvature and the intrinsic shape of lipid molecules also play a significant role. unesp.bracs.org Lipids like PE have a smaller headgroup relative to their acyl chains, giving them a conical shape that induces negative curvature strain within the membrane. unesp.br This inherent strain can make the membrane more susceptible to perturbation. unesp.br The binding of amphipathic peptides to the membrane surface can induce a positive curvature strain, a process that can lead to the formation of pores as the membrane bends to accommodate the inserted peptides. unesp.bracs.org This interplay between the intrinsic curvature properties of the lipids and the peptide-induced stress is fundamental to the mechanism of membrane disruption. acs.org
Table 2: Influence of Membrane Properties on Polybia Peptide Selectivity
| Membrane Property | Favored in Target Cells (Bacteria, Cancer) | Effect on Peptide Interaction | Mechanism |
| Net Negative Surface Charge | High | Promotes initial binding | Strong electrostatic attraction occurs between the cationic peptide and the anionic lipids (e.g., PS, PG) on the target cell surface. unesp.brwhiterose.ac.ukopenaccessjournals.com |
| High Fluidity | High (often lower cholesterol) | Enhances peptide insertion and pore formation | Less rigid membranes allow for easier penetration of the peptide and subsequent disruption of the lipid packing to form pores. acs.orgresearchgate.net |
| Negative Curvature Strain | High (presence of PE) | Increases susceptibility to lysis | The intrinsic conical shape of lipids like PE creates stress in the bilayer that synergizes with the peptide's activity to facilitate the formation of larger pores. unesp.brnih.gov |
| Positive Curvature Induction | N/A | Facilitates pore formation | The adsorption of the peptide itself can induce a local bending of the membrane, which is a key step in the formation of toroidal pores. unesp.bracs.org |
Cellular and Molecular Mechanisms of Action
Effects on Cellular Membranes and Integrity
Polybia-MP-III significantly impacts the structural and functional integrity of cellular membranes, a key aspect of its mechanism of action. frontiersin.org This is largely attributed to its amphipathic α-helical structure, which facilitates its interaction with the lipid bilayer. researchgate.net
Plasma Membrane Permeabilization
This compound induces permeabilization of the plasma membrane, leading to cell lysis. researchgate.netfrontiersin.org This process is thought to be initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the cell membrane. nih.govoncotarget.com Following this initial binding, the peptide can insert itself into the lipid bilayer, disrupting its integrity and forming pores or channels. frontiersin.orgresearchgate.net This disruption leads to the leakage of intracellular contents and ultimately, cell death. researchgate.net The ability of this compound to cause hemolysis and mast cell degranulation is a direct consequence of this membrane-disrupting activity. frontiersin.org
The lytic activity of this compound is dependent on the peptide-to-lipid ratio, with higher concentrations leading to more pronounced membrane disruption. researchgate.net Different models have been proposed for the pore-forming mechanism of antimicrobial peptides like this compound, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which involve the integration of the peptide into the membrane to create a channel for ion and molecule leakage. bio-integration.orgfrontiersin.org
Modulation of Intracellular Pathways
Beyond its direct effects on cellular membranes, this compound can modulate key intracellular signaling pathways, further contributing to its biological activity. researchgate.net
Interaction with G-Proteins and Associated Signaling Cascades
A significant aspect of this compound's mechanism of action involves its interaction with G-proteins. researchgate.netuniprot.org Mastoparan (B549812) peptides, including this compound, are known to activate G-protein coupled receptors (GPCRs) on the surface of cells like mast cells. researchgate.net This interaction can stimulate the exchange of GDP for GTP on the Gα subunit of heterotrimeric G-proteins, initiating a downstream signaling cascade. researchgate.net
This activation can lead to the stimulation of phospholipases, resulting in the generation of second messengers and an increase in intracellular calcium levels, which in turn can trigger cellular responses such as degranulation in mast cells. nih.govresearchgate.net The ability of this compound to act as a G-protein activator highlights a receptor-mediated component of its action, distinguishing it from a purely membrane-lytic mechanism. researchgate.net
Influence on Endosomal Membrane Proteins
Research has also indicated that this compound can interact with proteins located on endosomal membranes. researchgate.net This suggests that after internalization, the peptide can continue to exert effects within the cell's endosomal system.
GTP-binding Protein Rab3D
Alterations in Calcium Mobilization
The mastoparan family of peptides, which includes this compound, is known to disturb intracellular calcium (Ca²⁺) mobilization. nih.gov These peptides can trigger the mobilization of Ca²⁺ from intracellular stores such as the mitochondria and the sarcoplasmic reticulum. researchgate.netmdpi.comunesp.br This disruption of calcium homeostasis is a significant aspect of their mechanism of action, as calcium ions are critical second messengers in a multitude of cellular processes, including exocytosis and apoptosis. nih.gov The ability of mastoparans to interact with cell membranes can lead to impaired Ca²⁺ mobilization, which has profound implications for the functioning of organelles like the sarcoplasmic reticulum and mitochondria. nih.gov
Induction of Cellular Responses
Apoptosis Mechanisms (e.g., Caspase Activation, Mitochondrial Damage)
This compound and related mastoparans are capable of inducing cell death through both necrosis and apoptosis. nih.govunesp.br The apoptotic pathway initiated by these peptides involves several key mechanisms, including mitochondrial damage and the activation of caspases. unesp.brjuniperpublishers.com
Mitochondrial Damage: Mastoparans can interact directly with mitochondrial membranes. juniperpublishers.com This interaction can lead to mitochondrial damage and induce the mitochondrial permeability transition, a process that permeabilizes the inner mitochondrial membrane and is a critical event in the apoptotic cascade. unesp.brunesp.br This damage disrupts normal mitochondrial function and can lead to the release of pro-apoptotic factors into the cytoplasm. juniperpublishers.com
Caspase Activation: The apoptotic process induced by mastoparans often involves the activation of caspases, a family of proteases that execute the cell death program. juniperpublishers.comnih.gov Caspases are crucial for the controlled dismantling of the cell during apoptosis. bdbiosciences.com Studies on the closely related peptide, Polybia-MP-II, have shown that it causes apoptosis that likely involves the activation of initiator caspase-9 and effector caspase-3. unesp.brnih.gov Caspase-3 activation is a central event in the apoptotic pathway, triggered by upstream signals, and leads to the cleavage of key cellular proteins, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. bdbiosciences.comelifesciences.orgfrontiersin.org The activation of caspase-9 is typically associated with the intrinsic, or mitochondrial, pathway of apoptosis. haifa.ac.il
Table 2: Apoptotic Mechanisms of Mastoparans
| Mechanism | Description | Key Molecules Involved |
|---|---|---|
| Mitochondrial Damage | Disruption of mitochondrial membrane integrity, leading to permeability transition and release of pro-apoptotic factors. unesp.brunesp.brjuniperpublishers.com | Mitochondrial membranes |
| Caspase Activation | Sequential activation of a cascade of proteases that dismantle the cell. juniperpublishers.comnih.gov | Caspase-3, Caspase-9 unesp.brnih.gov |
Necrosis Pathways
The primary mechanism through which this compound and related mastoparan peptides induce cell death is through necrosis, characterized by rapid plasma membrane disruption. While direct studies on this compound's necrotic action are limited, extensive research on its close analogue, Polybia-MPI, provides a clear model for this process. The cell-killing mechanism involves a direct physical assault on the cell membrane rather than the activation of intracellular signaling cascades associated with apoptosis. nih.govresearchgate.net
The process is initiated by the peptide's electrostatic attraction to anionic phospholipids (B1166683), which are more abundant on the outer leaflet of cancer cell membranes compared to normal cells. nih.govoncotarget.com Following this binding, the peptide inserts into the lipid bilayer, leading to a swift loss of membrane integrity. researchgate.netoncotarget.com This perturbation manifests as the formation of transmembrane pores or a general destabilization of the membrane structure. researchgate.netsemanticscholar.org This action is extremely rapid, with studies on Polybia-MPI showing that membrane-impermeable dyes can permeate into tumor cells within minutes of exposure. nih.govresearchgate.net The resulting influx of extracellular fluid and ions, and leakage of intracellular contents, leads to acute cell swelling, organelle expansion, and eventual lysis, a hallmark of necrotic cell death. nih.govmdpi.com Scanning electron microscopy and confocal microscopy have verified that cells exposed to Polybia-MPI die from acute injury and bursting, confirming a necrotic pathway. nih.govresearchgate.net
Effects on Cell Cycle Progression
Currently, there is a lack of specific research findings detailing the direct effects of this compound on cell cycle progression. The primary focus of existing studies has been on its membrane-lytic activities which lead to rapid cell death, often precluding the observation of longer-term effects such as cell cycle arrest. While some antimicrobial peptides have been shown to interfere with cellular processes that could affect the cell cycle, no such data has been published specifically for this compound.
Mechanisms in Specific Biological Contexts
Antimicrobial Activity Mechanisms
This compound, a member of the mastoparan family of peptides from wasp venom, demonstrates a broad spectrum of antimicrobial activity. researchgate.netfrontiersin.org Its function is attributed to its cationic and amphipathic α-helical structure, which allows it to selectively target and disrupt microbial membranes. researchgate.net
This compound is effective against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org Its efficacy, however, is generally reported to be less potent than its counterpart, Polybia-MP-II. frontiersin.org The minimum inhibitory concentration (MIC) for this compound has been observed in the range of 19 to 310 μM across various bacterial species. frontiersin.org For instance, against Staphylococcus aureus, a Gram-positive bacterium, a MIC of 19 μM has been reported. researchgate.net This broad-spectrum activity makes it a subject of interest in the search for new antibiotic agents. researchgate.netfrontiersin.org
| Bacterial Species | Gram Stain | MIC (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 19 | researchgate.net |
| Various Species | Positive & Negative | 19 - 310 | frontiersin.org |
The bactericidal action of this compound is a direct consequence of its ability to permeabilize and disrupt the bacterial cell membrane. researchgate.netunesp.br The mechanism is driven by the peptide's physicochemical properties. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov
Upon reaching the membrane surface, the peptide undergoes a structural change, folding into an amphipathic α-helix. researchgate.net This structure facilitates its insertion into the lipid bilayer, where the hydrophobic residues of the peptide interact with the lipid core of the membrane, and the hydrophilic residues orient to form pores or channels. researchgate.net This process, sometimes described by the "carpet" or "toroidal pore" model, destabilizes the membrane structure, leading to increased permeability. semanticscholar.org The formation of these pores allows for the uncontrolled flux of ions and water, dissipation of the membrane potential, and leakage of essential cytoplasmic components, ultimately causing bacterial cell death. unesp.brnih.gov
Activity against Gram-Positive and Gram-Negative Bacteria
Antiviral Mechanisms (e.g., against HSV-1)
Research has identified significant antiviral activity of the wasp venom peptide Protothis compound against Herpes Simplex Virus Type 1 (HSV-1). nih.govdntb.gov.ua The peptide employs a multifaceted approach, targeting the virus both directly and at multiple stages of its replication cycle within host cells. nih.gov
The primary antiviral mechanism is the direct destruction of the HSV-1 virion. nih.gov Electron microscopy studies have shown that Protothis compound disrupts the physical integrity of the viral particle, thereby inactivating it before it can infect a host cell. nih.govdntb.gov.ua This virucidal activity is highly efficient, with inhibition rates of HSV-1 virion infectivity exceeding 99% at a concentration of 20 μg/mL. nih.gov
In addition to its direct action on the virion, Protothis compound also inhibits several key stages of the HSV-1 life cycle. Immunofluorescence analysis has shown that the peptide can enter host cells and interfere with viral replication. nih.govdntb.gov.ua It has been demonstrated to inhibit the attachment of the virus to the host cell surface, the subsequent entry and fusion process, and post-entry replication stages. nih.gov This multi-pronged attack makes it a potent inhibitor of HSV-1.
| Stage of HSV-1 Life Cycle | Inhibition Rate (%) at 20 μg/mL | Reference |
|---|---|---|
| Attachment | 57 | nih.gov |
| Entry/Fusion | 84 | nih.gov |
| Post-entry | 66 | nih.gov |
| Virion Infectivity (Direct) | >99 | nih.gov |
Inhibition of Viral Replication Cycle Stages (Attachment, Entry/Fusion, Post-Entry)
The wasp venom peptide Protopolybia-MP III has demonstrated significant inhibitory effects on multiple stages of the herpes simplex virus type 1 (HSV-1) life cycle. nih.govresearchgate.netdntb.gov.ua In vitro studies have shown that this peptide can effectively interfere with viral replication. nih.govnih.gov Immunofluorescence analysis has confirmed that Protopolybia-MP III is capable of entering host cells to exert its antiviral actions. nih.govresearchgate.netdntb.gov.ua
Research using quantitative real-time PCR (qPCR) has quantified the peptide's impact on various phases of viral infection. In one study, Protopolybia-MP III at a concentration of 20 μg/mL demonstrated the ability to inhibit the attachment, entry/fusion, and post-entry stages of the HSV-1 life cycle, with reported inhibition rates of 57%, 84%, and 66%, respectively. nih.gov These findings indicate a multi-faceted mechanism of action, targeting the virus both before and after it enters the host cell. nih.govresearchgate.net However, experiments involving pretreatment of Vero cells with the peptide before infection showed it had minimal protective effect, suggesting its primary action is on the virus and the infection process itself rather than on rendering cells resistant to infection. nih.gov
Direct Inactivation of Virions
Beyond inhibiting the viral replication cycle, Protopolybia-MP III exhibits a potent capacity for the direct inactivation of virions. nih.govresearchgate.net This mechanism is considered its primary mode of antiviral activity. nih.gov Studies have shown that the peptide can significantly suppress the infectivity of free HSV-1 virions. nih.govresearchgate.net
Electron microscopy and ultracentrifugation analyses have revealed that Protopolybia-MP III compromises the physical integrity of the HSV-1 virion, leading to its inactivation. nih.govresearchgate.netdntb.gov.ua This destructive interaction is highly efficient; a concentration of 20 μg/mL was found to inhibit over 99% of HSV-1 virion infectivity at various temperatures (4 °C, 22 °C, and 37 °C). nih.govresearchgate.net Further experiments demonstrated a concentration-dependent effect, where 10 μg/mL of the peptide inactivated 99% of HSV-1 virions at 37 °C. nih.gov This direct virucidal activity highlights a mechanism that is independent of host cell processes. nih.govfrontiersin.org
Anti-Proliferative and Cytotoxic Mechanisms in Neoplastic Cell Models
The Polybia mastoparan family of peptides, which includes this compound, displays cytotoxic and anti-proliferative properties against various cancer cell models. nih.govresearchgate.net The mechanism is primarily attributed to the peptides' ability to perturb and form pores in the cell membrane, leading to cell death. nih.govresearchgate.netresearchgate.net This action is often necrotic, causing acute injury and cell bursting. researchgate.netnih.gov
Selective Targeting of Neoplastic Cells (e.g., Prostate, Bladder, Leukemia Cell Lines)
A key feature of peptides in the Polybia-MP class is their selective toxicity toward neoplastic cells while showing lower cytotoxicity to normal cells. nih.govnih.govbio-integration.org This selectivity has been observed across several cancer types.
Prostate and Bladder Cancer: Polybia-MPI, a closely related peptide, has been shown to selectively inhibit the proliferation of prostate (PC-3) and bladder (Biu87, EJ) cancer cell lines. nih.govresearchgate.net The cytotoxic efficacy is achieved through pore formation in the cancer cell membranes. nih.govresearchgate.net
Leukemia Cell Lines: The crude venom of Polybia paulista, the source of MP-III, has demonstrated cytotoxicity against Jurkat (acute T-cell leukemia) and K562 (chronic myeloid leukemia) cell lines. brazilianjournals.com.br The peptide Polybia-MPI also shows a potent anti-proliferative effect against Jurkat cells and both drug-sensitive (K562) and multi-drug resistant (K562/ADM) leukemia cells. researchgate.netoncotarget.com
Table 1: Anti-Proliferative Activity of Polybia-MPI Against Various Cell Lines This table presents data for Polybia-MPI, a closely related and well-studied analog of this compound, to illustrate the selective targeting characteristic of this peptide family.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 20.8 | researchgate.net |
| Biu87 | Bladder Cancer | 25.32 | researchgate.net |
| EJ | Bladder Cancer | 36.97 | researchgate.net |
| K562 | Leukemia | ~26 | researchgate.net |
| K562/ADM | Multi-Drug Resistant Leukemia | ~26 | researchgate.net |
Overcoming Multi-Drug Resistance Mechanisms
A significant aspect of the anti-neoplastic activity of the Polybia-MP peptide family is its effectiveness against multi-drug resistant (MDR) cancer cells. researchgate.netnih.govdovepress.com Conventional chemotherapy often fails due to the emergence of MDR, frequently associated with the overexpression of membrane proteins like P-glycoprotein (P-gp). dovepress.com
Polybia-MP peptides circumvent these common resistance mechanisms because their primary target is the cancer cell membrane itself, rather than intracellular components. researchgate.netnih.govbio-integration.org By directly disrupting the plasma membrane, the peptide's action is not affected by mechanisms that pump drugs out of the cell. nih.govbio-integration.org For instance, Polybia-MPI demonstrated a similar killing effect on the MDR leukemia cell line K562/ADM, which is 201 times more resistant to doxorubicin, as it did on the non-resistant parent line. researchgate.netdovepress.com This suggests that cancer cells are unlikely to develop resistance to these peptides during treatment. researchgate.netnih.gov
Interaction with Specific Lipid Compositions in Neoplastic Cell Membranes (e.g., Phosphatidylserine (B164497) Externalization)
The selectivity of Polybia-MP peptides for cancer cells over normal cells is rooted in the differences in their outer membrane lipid compositions. bio-integration.orgoncotarget.com Cancer cell membranes are characterized by a higher net negative charge compared to the typically zwitterionic membranes of normal cells. bio-integration.orgdovepress.com This is due to the increased surface expression of anionic molecules, most notably phosphatidylserine (PS). bio-integration.orgnih.gov
As cationic (positively charged) and amphipathic molecules, Polybia-MP peptides are electrostatically attracted to the negatively charged cancer cell membranes. researchgate.netnih.govoncotarget.comdovepress.com This initial binding is a critical step for their cytotoxic action. nih.gov Studies on the related peptide Polybia-MPI have shown that its pore-forming activity is enhanced in membranes with a high content of anionic lipids like PS. oncotarget.com The selectivity for leukemia cells, for example, is attributed to the greater amount of PS exposed on the cancer cell membrane. researchgate.net This targeted interaction allows the peptide to insert into the bilayer and disrupt membrane integrity, leading to cell lysis. researchgate.netoncotarget.com
Myotoxic Activity Mechanisms (e.g., Sarcolemma, Sarcoplasmic Reticulum, Mitochondrial Disruption)
Peptides from the mastoparan class, including Polybia-MP-II and MP-III, are known to exert myotoxic effects. researchgate.netbvsalud.orgunesp.br The primary target for this toxicity is the muscle cell membrane, the sarcolemma. researchgate.netbvsalud.orgresearchgate.net
The amphiphilic and polycationic nature of the peptide facilitates its interaction with and disruption of the sarcolemma, leading to a collapse of the myofibril arrangement. researchgate.netbvsalud.org This damage can impair the phosphorylation of dystrophin, a protein crucial for the mechanical stability of the sarcolemma. researchgate.netresearchgate.net
Following sarcolemma damage, the peptide affects intracellular organelles. It interferes with calcium mobilization, which has direct implications for the functioning of the sarcoplasmic reticulum and mitochondria. researchgate.netresearchgate.net This disruption of calcium homeostasis and direct interaction with mitochondrial membranes can lead to changes in mitochondrial permeability, ultimately contributing to myonecrosis through both necrotic and apoptotic pathways. researchgate.netunesp.brresearchgate.net
Table 2: Summary of Cellular and Molecular Mechanisms of this compound and Related Peptides
| Mechanism Category | Specific Action | Target Molecule/Structure | Effect | Reference |
| Antiviral | Inhibition of Replication | HSV-1 | Blocks attachment, entry/fusion, and post-entry stages | nih.govresearchgate.net |
| Direct Inactivation | HSV-1 Virion | Destroys virion integrity | nih.govresearchgate.netdntb.gov.ua | |
| Anti-Proliferative | Selective Cytotoxicity | Neoplastic Cell Membranes | Pore formation, membrane disruption, cell lysis | nih.govresearchgate.netresearchgate.net |
| Overcoming MDR | Multi-Drug Resistant Cells | Bypasses drug efflux pumps by targeting the membrane | researchgate.netnih.govbio-integration.org | |
| Lipid Interaction | Phosphatidylserine (PS) | Electrostatic attraction to anionic membranes | researchgate.netbio-integration.orgoncotarget.com | |
| Myotoxicity | Membrane Disruption | Sarcolemma | Disruption of membrane integrity, myofibril collapse | researchgate.netbvsalud.org |
| Organelle Disruption | Sarcoplasmic Reticulum, Mitochondria | Altered Ca2+ mobilization, mitochondrial damage | researchgate.netunesp.brresearchgate.net |
Mast Cell Degranulation Induction
This compound is recognized for its capacity to induce the degranulation of mast cells, a critical event in inflammatory and allergic responses. ddtjournal.com The primary mechanism attributed to this action is the direct disruption and lysis of the mast cell membrane. frontiersin.org This peptide, along with its counterpart Polybia-MP-II, is a polyfunctional, C-terminally amidated tetradecapeptide that adopts an amphipathic alpha-helical structure in membrane-like environments. researchgate.netcapes.gov.br This structural feature is believed to facilitate its interaction with and subsequent perturbation of the cell membrane, leading to the release of granular contents. frontiersin.orgresearchgate.net
While direct membrane lysis is a prominent theory, the broader family of mastoparans, to which this compound belongs, is also known to interact with G proteins. frontiersin.org The mechanism of action for mastoparan-induced degranulation is not yet fully elucidated but appears to be linked to both the lytic capacity of the peptides and their interaction with G proteins. frontiersin.org Some mastoparans are reported to bind to G-protein coupled receptors (GPCRs), which can trigger the activation of mast cells. ddtjournal.com Specifically, these peptides can interact directly with the Gα subunit of heterotrimeric G-proteins, stimulating a cascade of events that results in exocytosis. researchgate.net
Furthermore, research into related mastoparans suggests an alternative pathway involving the activation of regulatory targets on endosomal membranes, which may proceed independently of Ca²⁺ influx. researchgate.net For instance, the peptide Protopolybia MP-III has been shown to interact with specific proteins located in the endosomal membranes of rat mast cells. frontiersin.org However, for Polybia-MP-II and -III, some studies propose that at physiological concentrations, they primarily cause mast cell lysis rather than a more controlled degranulation process. unesp.br
Table 1: Research Findings on this compound and Mast Cell Degranulation
| Research Finding | Mechanism of Action | Reference(s) |
|---|---|---|
| Induces mast cell degranulation. | General observation of activity. | ddtjournal.comresearchgate.net |
| Causes degranulation through mast cell membrane disruption and lysis. | Direct physical interaction with the cell membrane. | frontiersin.org |
| Belongs to the mastoparan family, which is known to interact with G proteins. | Potential activation of G-protein signaling pathways. | ddtjournal.comfrontiersin.orgresearchgate.net |
| Described as causing pronounced cell lysis of rat mast cells. | Lytic activity due to its amphipathic α-helical structure. | capes.gov.br |
Structure Activity Relationship Sar and Peptide Engineering
Identification of Key Amino Acid Residues for Activity and Selectivity
The specific arrangement of amino acids in Polybia-MP-III is critical to its biological effects. mdpi.comunesp.br Variations in these residues can dramatically alter the peptide's efficacy and how it interacts with different cell types.
In a membrane-like environment, this compound adopts an amphipathic alpha-helical conformation. researchgate.netuniprot.org This structure is crucial for its activity, as it facilitates the interaction with and disruption of cell membranes. researchgate.net Studies on analogous peptides have shown that the disruption of this helical structure, for instance by substituting key residues with proline, leads to a significant reduction in antitumor activity, underscoring the importance of the alpha-helix for its biological function. researchgate.netnih.gov
Like many other mastoparans, this compound features an amidated C-terminus. researchgate.netijbs.com This post-translational modification is significant as it enhances the peptide's positive charge and stabilizes its alpha-helical structure. mdpi.comresearchgate.net The amidation of the C-terminus can prevent metabolic degradation and improve antimicrobial efficacy. researchgate.net Removing this amidation has been shown to reduce both antibacterial and hemolytic activity in similar peptides. frontiersin.org This modification is believed to strengthen the electrostatic interactions between the peptide and the negatively charged bacterial membranes. mdpi.com
The amphipathic nature of this compound, arising from the specific distribution of hydrophobic and hydrophilic residues, is a key determinant of its activity. researchgate.net Hydrophobic residues, which typically make up about 50% of antimicrobial peptides, are crucial for partitioning the peptide into the cell membrane. mdpi.com The balance between hydrophobicity and positive charge is delicate; excessive hydrophobicity can lead to increased cytotoxicity towards mammalian cells. mdpi.com The interplay between the hydrophobic and hydrophilic faces of the alpha-helix allows for the disruption of the lipid bilayer, a key mechanism of its action. mdpi.com
Influence of C-Terminal Amidation
Design and Synthesis of Analogues and Derivatives
To enhance the therapeutic properties of this compound and its relatives, scientists have employed various peptide engineering strategies. These modifications aim to improve activity, stability, and selectivity. The primary method for creating these new molecules is solid-phase peptide synthesis (SPPS). encyclopedia.pubnih.gov
Point mutations, which involve the substitution of a single amino acid, have been a valuable tool in understanding the structure-activity relationship of mastoparans. khanacademy.orgaklectures.com For instance, replacing specific amino acids with proline in a related peptide, Polybia-MPI, was found to disrupt the alpha-helical structure and decrease its antitumor effects. encyclopedia.pub This highlights how even minor changes to the amino acid sequence can have a profound impact on the peptide's biological function. encyclopedia.pub Researchers have systematically substituted amino acids to probe the roles of charge, hydrophobicity, and helical propensity in the peptide's activity. mdpi.com
Table 1: Effects of Amino Acid Substitutions on a Related Mastoparan (B549812) Peptide (Polybia-MPI)
| Original Residue | Position | Substituted Residue | Effect on α-Helix | Effect on Antitumor Activity | Reference |
| Leucine (Leu) | 7 | Proline (Pro) | Significantly Reduced | Significantly Reduced | researchgate.netnih.gov |
| Alanine (Ala) | 8 | Proline (Pro) | Completely Disrupted | Significantly Reduced | researchgate.netnih.gov |
| Aspartic Acid (Asp) | 9 | Proline (Pro) | Significantly Reduced | Significantly Reduced | researchgate.netnih.gov |
A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases. To overcome this, researchers have explored several modifications to enhance stability.
One effective strategy is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. nih.gov Since proteases are stereospecific, peptides composed of D-amino acids are more resistant to enzymatic degradation. mdpi.com For example, the D-enantiomer of Polybia-MPI (D-MPI) was found to be highly resistant to trypsin digestion while retaining its antimicrobial activity. nih.govresearchgate.net
As previously mentioned, C-terminal amidation is another crucial modification that enhances stability. ijbs.com This modification protects the peptide from carboxypeptidases, enzymes that cleave amino acids from the C-terminus. researchgate.net Cyclization, by introducing a disulfide bridge between cysteine residues at the N- and C-termini, is another technique used to make polypeptides more resistant to degradation. ijbs.com
Table 2: Stability-Enhancing Modifications in Mastoparan Peptides
| Modification | Example Peptide | Effect | Reference |
| D-amino acid substitution | D-MPI | Increased resistance to trypsin digestion | nih.govresearchgate.net |
| C-terminal amidation | This compound | Protects from carboxypeptidases, enhances stability | researchgate.netresearchgate.net |
| Cyclization | cMP-C | Increased resistance to degradation | ijbs.com |
Modifications for Enhanced Stability (e.g., D-amino acids, C-terminal amidation)
Evaluation of Modified Peptides on Biological Activities and Mechanisms
The modification of mastoparan peptides, such as the closely related Protothis compound, has been systematically explored to understand how structural changes affect biological function, particularly concerning antiviral and anticancer activities.
The primary mechanism for many mastoparan peptides involves the disruption of cellular membranes. frontiersin.orgresearchgate.net Peptide engineering directly influences this activity. Research on Protothis compound, a natural peptide with significant antiviral properties, demonstrates that its primary antiviral mechanism is the direct destruction of the viral envelope. nih.govresearchgate.net Electron microscopy and ultracentrifugation analyses revealed that Protothis compound compromises the physical integrity of the Herpes Simplex Virus type 1 (HSV-1) virion. nih.gov This potent membrane-disrupting capability is a hallmark of its function.
Modifications to the peptide sequence can fine-tune this activity. Studies on various mastoparan analogues show that changes in hydrophobicity and net charge directly impact lytic activity. frontiersin.org For instance, stapled versions of Polybia-MPI displayed higher hemolytic activity, indicating that a more rigid helical structure leads to less discriminate membrane permeabilization. encyclopedia.pub In contrast, some modifications can enhance specificity. The native this compound is known to cause hemolysis and degranulate mast cells by disrupting their membranes. frontiersin.org Engineering efforts often aim to preserve the membrane-disrupting effect on target pathogens (like viruses or bacteria) while reducing it against host cells.
Beyond direct membrane lysis, modified mastoparans can alter cellular and viral processes. Protothis compound has been shown to inhibit multiple stages of the HSV-1 life cycle, including attachment to the host cell, entry/fusion, and post-entry replication. nih.govresearchgate.net Western blot analysis showed that the peptide significantly inhibited the expression of the viral protein ICP0 inside infected cells. nih.gov This indicates that even after viral entry, the peptide or its downstream effects can interfere with the viral replication machinery.
Furthermore, studies of Protothis compound in rat mast cells identified interactions with endosomal membrane proteins, including those involved in protein trafficking and signal transduction, such as GTP-binding protein Rab3D and Ras-related protein M-Ras. frontiersin.orgunesp.br This suggests that even at sub-lethal concentrations, the peptide can modulate cellular pathways. Modifications to the peptide's sequence could predictably alter these interactions, potentially redirecting the peptide's effects from broad cytotoxicity to more specific pathway modulation.
Systematic modification of Protothis compound has yielded valuable data on how single amino acid substitutions affect its antiviral potency. nih.gov In a comprehensive study, various mutants of Protothis compound were synthesized and tested for their ability to inhibit HSV-1. nih.govresearchgate.net The results showed that specific residues are critical for its function. For example, the mutant MP III-2, where an Isoleucine at position 11 was changed, showed significantly lower antiviral activity than the parent peptide. nih.gov Conversely, several mutants, including MP III-7 and MP III-10, exhibited antiviral activity that was superior to the original Protothis compound. nih.gov Specifically, these mutants demonstrated a 100% inhibition rate of HSV-1 virion infectivity, making them promising candidates for further drug development. nih.gov This highlights the potential of rational design to enhance the therapeutic index of natural peptides.
Table 2: Antiviral Activity of Protothis compound and its Engineered Mutants against HSV-1 This table is interactive. You can sort and filter the data.
| Peptide | Modification | Inhibition of Intracellular HSV-1 ICP0 Protein (%) | Inhibition of Free Virion Infectivity (%) |
|---|---|---|---|
| Protopolybia-MP III | Parent Peptide | 63.5% | 97.3% |
| MP III-2 | I11A Substitution | 20.6% | 59.7% |
| MP III-3 | D12A Substitution | 94.0% | 27.4% |
| MP III-7 | K8A Substitution | 100% | 100% |
| MP III-10 | V10A Substitution | 100% | 100% |
| MP III-14 | L14A Substitution | 90.8% | 25.3% |
Data sourced from Sun et al. 2024. nih.gov
Methodological Approaches in Polybia Mp Iii Research
Peptide Isolation, Purification, and Sequencing
The initial step in studying Polybia-MP-III involves its separation from the complex mixture of proteins, peptides, and other bioactive molecules present in wasp venom. nih.gov This is typically achieved through a multi-step purification process.
The crude venom is first fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC) . unesp.brresearchgate.net This technique separates components based on their hydrophobicity. The venom extract is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent concentration is used to elute the bound molecules. researchgate.net Fractions are collected and monitored for peptide content.
Further purification of the fractions containing mastoparan (B549812) peptides is then performed, often using different chromatographic conditions to achieve a high degree of purity. unesp.br Once isolated, the molecular mass of the purified peptide is determined using electrospray ionization mass spectrometry (ESI-MS) , which provides a precise measurement of the molecule's mass-to-charge ratio. nih.govresearchgate.net
The amino acid sequence of this compound is determined through Edman degradation chemistry . researchgate.net This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. This process is repeated until the entire sequence is elucidated. The primary structure of this compound has been identified as a tetradecapeptide with amidation at its C-terminus. researchgate.netnih.gov
Solid-Phase Peptide Synthesis (SPPS)
To obtain larger quantities of this compound for extensive functional and structural studies, and to create analogues for structure-activity relationship investigations, chemical synthesis is employed. researchgate.netnih.govSolid-phase peptide synthesis (SPPS) is the standard method for this purpose. researchgate.netnih.govbiotage.combachem.com
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often a resin. bachem.combeilstein-journals.org The process begins with the C-terminal amino acid anchored to the solid support. bachem.com Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group from the resin-bound peptide and the coupling of the next protected amino acid. bachem.com
The most common strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . researchgate.netnih.gov The Fmoc group protects the amine group of the amino acid and is removed by a mild base. biotage.com Side chains of amino acids with reactive functional groups are protected with more stable groups that are only removed at the final stage. beilstein-journals.org
The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove these excess reagents and byproducts, which greatly simplifies the purification process. biotage.comproteogenix.science After the entire peptide sequence has been assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). proteogenix.science The crude synthetic peptide is then purified, typically by RP-HPLC, and its identity and purity are confirmed by mass spectrometry. nih.gov
Biophysical Techniques for Membrane Interaction Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. researchgate.netmdpi.comjascoinc.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. jascoinc.com The resulting CD spectrum provides information about the peptide's conformation.
In aqueous buffer, this compound typically exhibits a random coil structure. unesp.br However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water solutions or lipid vesicles, the peptide undergoes a conformational change. researchgate.netnih.gov The CD spectra in these environments show characteristic negative bands at approximately 208 and 222 nm, which are indicative of an α-helical structure. unesp.br This induced helicity is a common feature of many membrane-active peptides and is crucial for their function. researchgate.net The amphipathic nature of this α-helix, with its segregated hydrophobic and hydrophilic faces, facilitates its interaction with and insertion into the lipid bilayer. researchgate.net
Table 1: Secondary Structure of this compound in Different Environments
| Environment | Predominant Secondary Structure | Reference |
|---|---|---|
| Aqueous Buffer | Random Coil | unesp.br |
| Membrane-Mimicking (e.g., TFE, Lipid Vesicles) | α-Helix | researchgate.netunesp.br |
| Zwitterionic Vesicles | α-Helix (with some aggregation tendency) | unesp.br |
| Anionic Vesicles | α-Helix | unesp.br |
Fluorescence spectroscopy is another key technique used to study the interaction of this compound with lipid membranes. unesp.br This method often utilizes the intrinsic fluorescence of the tryptophan (Trp) residue present in the peptide's sequence. unesp.br
When the Trp residue moves from a polar aqueous environment to the nonpolar hydrophobic core of a lipid bilayer, its fluorescence emission spectrum shifts to a shorter wavelength, an effect known as a blue shift . unesp.br The magnitude of this blue shift provides information about the extent of the peptide's insertion into the membrane. unesp.br
Tryptophan fluorescence anisotropy measurements can also be used to determine the partition coefficient of the peptide between the aqueous phase and the lipid bilayer. acs.org An increase in anisotropy indicates that the rotational mobility of the Trp residue is restricted, which occurs when the peptide binds to the much larger lipid vesicles. acs.org
In some studies, fluorescently labeled versions of the peptide, such as FITC-Protopolybia-MP III, are synthesized. nih.gov This allows for visualization of the peptide's cellular uptake and distribution using techniques like confocal microscopy. nih.govresearchgate.net
To investigate the ability of this compound to form pores or channels in membranes, electrophysiology measurements are conducted using planar lipid bilayers. acs.orgconicet.gov.ar In this technique, a lipid bilayer is formed across a small aperture separating two aqueous compartments. ucl.ac.uk Electrodes are placed in each compartment to apply a voltage across the bilayer and measure the resulting current.
The addition of this compound to one of the compartments can lead to a step-wise increase in the transmembrane current, indicating the formation of discrete ion-conducting channels or pores. acs.org The conductance of these channels can be calculated from the current and voltage data. Studies have shown that Polybia-MP1, a related peptide, exhibits pore-like activity in bilayers composed of phosphatidylcholine and phosphatidylserine (B164497). acs.org The presence of certain lipids, like cholesterol, can significantly decrease this pore-forming activity, suggesting that membrane composition and fluidity influence the peptide's mechanism of action. acs.org
Electron microscopy (EM) provides high-resolution images that can visualize the effects of this compound on the morphology of cells and viruses. nih.govresearchgate.net In studies investigating the antiviral properties of the peptide, transmission electron microscopy (TEM) has been used to examine the integrity of viral particles after treatment. nih.gov
For example, research on the antiviral activity of Protopolybia-MP III against Herpes Simplex Virus-1 (HSV-1) has shown that the peptide disrupts the viral envelope. nih.gov TEM images revealed that treatment with the peptide caused the destruction of the HSV-1 virion structure. nih.govresearchgate.net Similarly, scanning electron microscopy (SEM) has been used to observe the morphological changes in cancer cells treated with related peptides, showing cell death as a result of acute injury and bursting, which is indicative of membrane perturbation. researchgate.net
Langmuir Monolayers and Atomic Force Microscopy (AFM) / Brewster Angle Microscopy (BAM)
The investigation of this compound and its analogs, such as Polybia-MP-I, heavily relies on biophysical techniques that model the peptide's interaction with cell membranes. Langmuir monolayers, coupled with advanced imaging techniques like Atomic Force Microscopy (AFM) and Brewster Angle Microscopy (BAM), provide a powerful platform for this purpose. These methods allow researchers to control the properties of a model membrane—a single layer of lipid molecules (a monolayer) at an air-water interface—and observe how the peptide interacts with it in real-time. mdpi.comunesp.br
Langmuir Monolayers are used to create a simplified, two-dimensional model of a cell membrane leaflet. bio-rad-antibodies.com By compressing or expanding this lipid film on an aqueous subphase in a device called a Langmuir trough, researchers can control the lateral packing density of the lipids, mimicking different physical states of a biological membrane. mdpi.com When a peptide like this compound is injected into the subphase, its insertion into the lipid monolayer can be measured by changes in surface pressure. mdpi.com Studies on the closely related peptide Polybia-MP-I, which shares a similar amphipathic α-helical structure, show that it readily adsorbs to and penetrates lipid monolayers. mdpi.comd-nb.info This interaction is highly dependent on the lipid composition and the electrostatic properties of the environment. d-nb.info
Brewster Angle Microscopy (BAM) is a non-invasive imaging technique used in conjunction with Langmuir troughs. It visualizes the morphology of the monolayer at the air-water interface without the need for fluorescent labels. unesp.brdntb.gov.ua When p-polarized light hits a pure water surface at a specific angle (the Brewster angle, approx. 53°), there is no reflection. unesp.br However, the presence of a lipid monolayer alters the refractive index, causing light to be reflected. This allows for real-time visualization of the monolayer's phases (e.g., liquid-expanded vs. liquid-condensed) and topography. mdpi.comdntb.gov.ua Research on Polybia-MP-I has used BAM to show that the peptide preferentially inserts into the more fluid, liquid-expanded phases of lipid monolayers. mdpi.com This suggests that the peptide's activity may be higher in more fluid membrane regions.
Atomic Force Microscopy (AFM) provides nanoscale resolution images of the monolayer after it has been transferred from the air-water interface to a solid substrate using the Langmuir-Blodgett technique. d-nb.info AFM can reveal detailed structural information about how the peptide organizes within the lipid film and affects the domain structure. d-nb.info In studies with Polybia-MP-I, AFM has shown that under certain conditions, the peptide can co-crystallize with lipids, forming distinct branched domains, while under other conditions (like higher salt concentrations), it is excluded from condensed lipid domains. d-nb.info This indicates that electrostatic interactions play a crucial role in modulating the peptide's interaction with the membrane. d-nb.info
These biophysical approaches have been fundamental in demonstrating that peptides of the Polybia family can regulate the physical properties of membranes, a key step in their biological activity. mdpi.com
Cellular and Molecular Biology Assays
A variety of cellular and molecular assays are employed to understand the functional consequences of this compound's interaction with cells, from its effects on cell survival to its influence on gene and protein expression.
Cell Viability and Proliferation Assays
To determine the cytotoxic effects of this compound, researchers utilize cell viability and proliferation assays. A common method is the Cell Counting Kit-8 (CCK-8) assay. mdpi.comnih.gov This colorimetric assay measures the activity of dehydrogenases in viable cells. In a study on the antiviral properties of Protopolybia-MP III, the CCK-8 assay was used to assess the peptide's toxicity against various cell lines, including Vero (monkey kidney epithelial cells), A549 (human lung carcinoma), HCEC (human corneal epithelial cells), and SK-N-MC (human neuroblastoma cells). mdpi.comnih.gov The results demonstrated that the peptide had low toxicity to these cell lines at effective antiviral concentrations. mdpi.comresearchgate.net
Another common method is the MTT assay, which measures mitochondrial reductase activity in living cells. brazilianjournals.com.br Studies on the crude venom of Polybia paulista, which contains MP-III among other peptides, have used the MTT assay to show significant dose-dependent reductions in the viability of tumor cell lines like K562, HRT-18, and Jurkat. brazilianjournals.com.brbrazilianjournals.com.br These assays are crucial for establishing the peptide's selective activity against target cells (e.g., cancer or infected cells) versus normal, healthy cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely applied in Polybia peptide research to investigate mechanisms of cell death, such as apoptosis (programmed cell death) and cell cycle arrest. brazilianjournals.com.br
For apoptosis analysis, cells are often stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI). thermofisher.com Annexin V binds to phosphatidylserine (PS), a lipid that translocates to the outer membrane leaflet in early apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). thermofisher.com This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. thermofisher.com
For cell cycle analysis, cells are treated with a DNA-staining dye such as PI, which intercalates into the DNA. nih.gov The fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com Research on the crude venom of P. paulista on Jurkat cells showed an increase in the sub-G0 population, which is indicative of DNA fragmentation and apoptosis, and a significant decrease in the number of cells in the S and G2/M phases. brazilianjournals.com.br
| Treatment | Sub-G0 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | 11.86 ± 3.12 | 28.98 ± 4.98 | 9.44 ± 1.49 | 34.96 ± 3.51 |
| Crude Venom (200 µg/mL) | 29.07 ± 6.38 | 31.77 ± 4.68 | 6.19 ± 1.33 | 23.98 ± 4.34 |
Quantitative Real-Time PCR (qPCR) for Gene Expression
Quantitative Real-Time PCR (qPCR or RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. gene-quantification.denih.gov The process involves converting mRNA into complementary DNA (cDNA) and then amplifying the specific cDNA target. The amplification is monitored in real-time using fluorescent dyes. nih.gov In research on Protopolybia-MP III, qPCR was used to measure its effect on the replication of Herpes Simplex Virus type 1 (HSV-1). nih.gov By quantifying the levels of viral RNA within infected cells, researchers found that Protopolybia-MP III suppressed HSV-1 RNA in a concentration-dependent manner, with an inhibition rate of 94% at a concentration of 20 µg/mL. nih.gov This demonstrates the utility of qPCR in quantifying the direct impact of the peptide on viral gene expression and replication. nih.gov
Western Blotting for Protein Expression
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. genscript.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. genscript.combio-rad.com This method was critical in studies of Protopolybia-MP III's antiviral activity. nih.gov Researchers used Western blotting to measure the expression levels of the viral protein ICP0 in HSV-1 infected cells. nih.govresearchgate.net The results showed that Protopolybia-MP III inhibited the expression of the ICP0 protein in a dose-dependent manner, correlating with the qPCR findings. nih.gov At a concentration of 20 µg/mL, the peptide inhibited ICP0 expression by 96%, providing strong evidence that the peptide interferes with the viral life cycle at the level of protein production. nih.gov
| Peptide Concentration (µg/mL) | Inhibition of ICP0 Protein Expression (%) |
|---|---|
| 5 | 67% |
| 10 | 74% |
| 20 | 96% |
Immunofluorescence Analysis
Proteomic Profiling (e.g., Mass Spectrometry, Affinity Chromatography)
The elucidation of this compound's molecular interactions within cells has been advanced by proteomic profiling techniques. These methods are crucial for identifying the specific proteins that bind to the peptide, thereby revealing its mechanism of action beyond simple membrane disruption. A key approach combines affinity chromatography with mass spectrometry to isolate and identify cellular binding partners. researchgate.netnih.govmdpi.com
In a representative experimental design for a related mastoparan, Protothis compound, the peptide is first immobilized on a solid support, such as a Sepharose 4B resin. researchgate.net This creates an affinity matrix that can selectively capture interacting proteins from a complex biological sample, like a lysate of endosomal membranes from rat mast cells. researchgate.net The process involves incubating the cell lysate with the peptide-bound resin, allowing target proteins to bind. After washing away non-specific proteins, the bound proteins are eluted, separated (often by SDS-PAGE), and digested, typically with trypsin. researchgate.netbiorxiv.org The resulting peptide fragments are then analyzed by mass spectrometry (MS), which measures their mass-to-charge ratio to determine their amino acid sequences. researchgate.netmdpi.com By matching these sequences against protein databases, the specific proteins that interacted with the peptide are identified. researchgate.net
This proteomic strategy has successfully identified several endosomal proteins that interact with mastoparan peptides, shedding light on their role in modulating cellular processes like exocytosis. researchgate.net For instance, studies on Protothis compound identified proteins involved in both Ca²⁺-dependent and Ca²⁺-independent exocytosis pathways in mast cells. researchgate.net
Table 1: Proteins from Rat Mast Cell Endosomal Membranes Identified as Interacting with a Mastoparan Peptide (Protothis compound) via Affinity Chromatography and Mass Spectrometry
| Identified Protein | Function/Pathway Association |
| Rho GTPase Cdc42 | Component of the Ca²⁺-independent FcεRI-mediated exocytosis pathway. researchgate.net |
| Exocyst complex component 7 | Component of the Ca²⁺-independent FcεRI-mediated exocytosis pathway. researchgate.net |
| Synaptosomal-associated protein 29 | Component of the Ca²⁺-dependent FcεRI-mediated exocytosis pathway. researchgate.net |
| GTP-binding protein Rab3D | Component of the Ca²⁺-dependent FcεRI-mediated exocytosis pathway. researchgate.net |
| Ras-related protein M-Ras | Related to the mediation of cell shaping and proliferation following exocytosis. researchgate.net |
In vitro Model Systems (e.g., Cell Lines, Model Membranes)
In vitro models are fundamental for characterizing the biological activities of this compound under controlled laboratory conditions. These systems include a variety of cell lines and artificial model membranes, which allow researchers to dissect the peptide's effects on cellular integrity and membrane biophysics. researchgate.netfrontiersin.org
Cell Line Models
Studies have utilized both mammalian and microbial cells to evaluate the polyfunctional nature of this compound.
Mammalian Cells: Rat peritoneal mast cells and erythrocytes are common models. researchgate.netcapes.gov.br Exposure to this compound causes pronounced degranulation of mast cells and lysis of erythrocytes (hemolysis), demonstrating its potent cytolytic effects on mammalian cell membranes. frontiersin.orgunesp.br
Microbial Cells: The antimicrobial properties of this compound have been tested against a panel of Gram-positive and Gram-negative bacteria. researchgate.net While it shows activity, research indicates it is generally less potent than the related peptide, Polybia-MP-II. frontiersin.org
Cancer Cells: The cytotoxic activity of related mastoparans has been observed against various cancer cell lines, including leukemia, myeloma, and breast cancer cells, suggesting potential applications in oncology research. frontiersin.orgresearchgate.net The mechanism often involves the disruption of the cell membrane. researchgate.net
Model Membrane Systems
To understand the physicochemical basis of this compound's interaction with cells, researchers employ artificial model membranes. These simplified systems mimic the lipid bilayers of biological membranes.
Lipid Monolayers: Langmuir monolayers are used to study the peptide's ability to penetrate and organize within a lipid interface. conicet.gov.arconicet.gov.ar
Lipid Bilayers (Vesicles): The peptide's interaction with lipid bilayers is investigated using large unilamellar vesicles (LUVs). conicet.gov.ar Studies on the related peptide Polybia-MP1 show a strong preference for bilayers containing anionic phospholipids (B1166683), such as phosphatidylserine (PS), over zwitterionic phospholipids like phosphatidylcholine (PC). conicet.gov.aracs.org This selectivity is significant because the outer leaflets of bacterial and cancer cell membranes are often enriched in anionic lipids, which may explain the peptide's targeting capabilities. acs.orgoncotarget.com The interaction is characterized by the peptide assuming an amphipathic alpha-helical structure upon binding to the membrane, which is a prerequisite for its disruptive activity. researchgate.netcapes.gov.br
Table 2: Summary of In Vitro Model Systems Used in this compound and Related Mastoparan Research
| Model System | Type | Key Findings |
| Rat Mast Cells | Mammalian Cell Line | Induces pronounced cell degranulation. researchgate.netfrontiersin.orgcapes.gov.br |
| Rat Erythrocytes | Mammalian Cell Line | Causes significant hemolysis (cell lysis). researchgate.netfrontiersin.orgcapes.gov.br |
| S. aureus, E. coli | Bacterial Cell Lines | Exhibits antimicrobial activity. researchgate.netfrontiersin.org |
| Jurkat Cells | Human Cancer Cell Line | Related mastoparans show selective toxicity and membrane disruption. acs.orgoncotarget.com |
| Phospholipid Monolayers | Model Membrane | Used to study peptide penetration and interaction with specific lipids. conicet.gov.arconicet.gov.ar |
| Phospholipid Bilayers | Model Membrane | Demonstrates preferential binding and deeper penetration into anionic membranes compared to zwitterionic ones. conicet.gov.aracs.org |
In vivo Model Systems for Mechanism Elucidation (e.g., Myotoxicity in Murine Models)
To understand the pathological effects of this compound and related peptides in a living organism, in vivo studies are conducted, primarily using murine models. researchgate.netresearchgate.net These models are essential for elucidating tissue-specific toxicity, such as the potent myotoxicity (muscle damage) observed with mastoparans isolated from Polybia paulista venom. researchgate.net
The experimental protocol for assessing myotoxicity typically involves the intramuscular (i.m.) injection of the purified peptide into the tibialis anterior muscle of mice. researchgate.netresearchgate.net Researchers then follow a time course, collecting tissue samples at various intervals (e.g., 3 hours, 24 hours, and several days post-injection) to analyze the progression of muscle damage and regeneration. researchgate.net
Ultrastructural analysis using transmission electron microscopy has been a key technique in these studies. Research on Polybia-MP-II, a closely related mastoparan often studied alongside MP-III, revealed specific subcellular targets of its myotoxic action. researchgate.net The peptide was shown to cause:
Sarcolemma Disruption: Rapid damage to the muscle fiber's outer membrane. researchgate.net
Myofibril Collapse: Disorganization and collapse of the contractile elements within the muscle fibers. researchgate.net
Mitochondrial Damage: Harm to the mitochondria within the muscle cells. uniprot.org
Sarcoplasmic Reticulum Damage: Disruption of the internal calcium-storage network. uniprot.org
These findings from murine models indicate that the peptide's mechanism of toxicity in skeletal muscle involves a direct and destructive interaction with multiple critical subcellular structures, leading to severe myonecrosis. researchgate.netresearchgate.net
Future Research Directions and Translational Potential
Elucidating Novel Molecular Targets and Pathways
While it is known that mastoparans like Polybia-MP-III can activate mast cells by binding to the G(α) subunit of trimeric G proteins, evidence suggests they may also interact with other regulatory targets. researchgate.net Specifically, research indicates that mastoparans can activate regulatory targets of exocytosis within mast cell endosomal membranes. researchgate.net Proteomic identification of these targets is a crucial next step. For instance, studies on Protothis compound, a closely related peptide, have identified several endosomal proteins as potential interaction partners. researchgate.net These include proteins involved in both Ca²⁺-dependent and Ca²⁺-independent exocytosis pathways, such as Rho GTPase Cdc42, exocyst complex component 7, synaptosomal-associated protein 29, and GTP-binding protein Rab3D, as well as Ras-related protein M-Ras, which is involved in cell shaping and proliferation post-exocytosis. researchgate.net Further investigation into these interactions could reveal novel pathways through which this compound exerts its effects.
Recent studies have also highlighted the antiviral properties of Protothis compound, demonstrating its ability to inhibit multiple stages of the herpes simplex virus type 1 (HSV-1) life cycle, including attachment, entry/fusion, and post-entry stages. nih.govdntb.gov.ua It appears to achieve this by disrupting the integrity of the HSV-1 virion. nih.govdntb.gov.ua Elucidating the precise molecular interactions that lead to this virucidal activity is a key area for future research. Understanding how the peptide interacts with viral envelope components could pave the way for the development of broad-spectrum antiviral agents.
Advanced Peptide Engineering for Enhanced Specificity and Potency
The native structure of this compound, a 14-amino acid, amphipathic, and cationic peptide, provides a promising scaffold for engineering. researchgate.netunal.edu.co Its α-helical conformation is crucial for its biological activity. nih.govcapes.gov.br Advanced peptide engineering strategies can be employed to enhance its therapeutic index by increasing its specificity for target cells and augmenting its potency.
One approach involves site-specific mutations. Studies on Protothis compound have shown that single, double, and triple-point mutations can significantly alter its antiviral activity against HSV-1. nih.gov For example, mutants designated as MP III-7 and MP III-10 exhibited superior antiviral activity compared to the parent peptide, making them promising candidates for further development. nih.gov Similar strategies could be applied to this compound to optimize its various biological activities, such as its antimicrobial and anticancer effects. researchgate.net
Another avenue for engineering involves chemical modifications. This could include cyclization to enhance stability or the addition of targeting moieties to improve specificity. ijbs.com For example, linking the peptide to a cell-penetrating peptide like Tat has been shown to increase the anticancer activity of a similar mastoparan (B549812), although it can also reduce specificity. ijbs.com The goal of such engineering efforts would be to create analogues with improved therapeutic profiles, such as enhanced activity against multidrug-resistant bacteria or cancer cells, while minimizing off-target effects like hemolysis. frontiersin.orgresearchgate.net
Development of Mimetic Compounds and Scaffolds
While peptides offer high potency and selectivity, they can be limited by factors such as poor stability and bioavailability. The development of peptidomimetics—small molecules that mimic the structure and function of peptides—can overcome these limitations. The α-helical structure of this compound serves as an excellent template for designing such mimetics. nih.govcapes.gov.br
The design of these non-peptidic scaffolds would aim to replicate the spatial arrangement of key functional groups responsible for the biological activity of this compound. This involves understanding the structure-activity relationship of the peptide in detail. The development of these mimetics could lead to the creation of orally available drugs with improved pharmacokinetic properties, expanding the therapeutic potential of this compound beyond injectable formulations.
Integration with Omics Technologies (e.g., Lipidomics, Metabolomics)
To gain a comprehensive understanding of the cellular responses to this compound, integrating various "omics" technologies is essential. nih.gov Lipidomics and metabolomics, in particular, can provide a detailed snapshot of the changes in cellular lipids and small molecule metabolites following peptide treatment. nih.govnih.govmdpi.comfrontiersin.org
Given that this compound is a membrane-active peptide, lipidomics can reveal how it interacts with and alters the lipid composition of cell membranes. researchgate.netunesp.br This is particularly relevant for understanding its selectivity for different cell types, such as cancer cells versus healthy cells, which often have distinct membrane lipid profiles. oncotarget.comnih.gov For instance, the interaction of Polybia-MP-I, a related peptide, is known to be influenced by the lipid bilayer composition, showing a preference for anionic vesicles found in bacterial membranes over the zwitterionic membranes of mammalian cells. unesp.br
Metabolomics can further elucidate the downstream effects of this compound on cellular metabolism. By analyzing the changes in metabolic pathways, researchers can identify the mechanisms underlying its cytotoxic or antiviral effects. mdpi.comfrontiersin.org The integration of lipidomic and metabolomic data can provide a systems-level view of the peptide's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers of response. nih.gov
Understanding Cross-Activity and Polypharmacological Effects
This compound is a polyfunctional peptide, exhibiting a range of biological activities including antimicrobial, antiviral, and cytotoxic effects. nih.govresearchgate.net This cross-activity, or polypharmacology, is a double-edged sword. On one hand, it presents the opportunity to develop a single therapeutic agent for multiple conditions. On the other hand, it can lead to off-target effects.
A thorough investigation into the structural determinants of each of its biological activities is necessary. By identifying the specific amino acid residues or structural motifs responsible for each function, it may be possible to design analogues that are more selective for a particular activity. For example, modifications could be made to enhance its antimicrobial properties while reducing its hemolytic activity. frontiersin.org Understanding the interplay between its different activities will be crucial for its safe and effective therapeutic application. This knowledge will also be invaluable for designing novel peptides with tailored polypharmacological profiles for complex diseases.
Q & A
What criteria define a rigorous research question for this compound studies?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:
"Does this compound (Intervention) exhibit selective cytotoxicity (Outcome) in drug-resistant cancer cells (Population) compared to conventional chemotherapeutics (Comparison)?"
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
